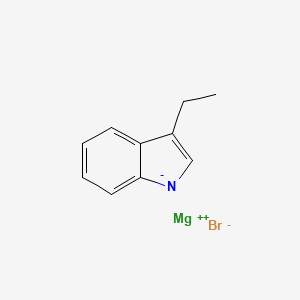
magnesium;3-ethylindol-1-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3-ethylindol-1-ide;bromide is a compound that belongs to the class of organomagnesium compounds, commonly known as Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The indole moiety in this compound is a significant heterocyclic system found in many natural products and drugs, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-ethylindol-1-ide;bromide typically involves the reaction of 3-ethylindole with magnesium in the presence of a bromide source. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture. The general reaction scheme is as follows:
3-ethylindole+Mg+Br2→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-ethylindol-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halogen Sources: Can undergo halogen exchange with other halides.
Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Halogenated Indoles: Formed from halogen exchange reactions.
Scientific Research Applications
Magnesium;3-ethylindol-1-ide;bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of magnesium;3-ethylindol-1-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The indole moiety can also participate in electrophilic substitution reactions, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;3-methylindol-1-ide;bromide
- Magnesium;3-phenylindol-1-ide;bromide
- Magnesium;3-isopropylindol-1-ide;bromide
Uniqueness
Magnesium;3-ethylindol-1-ide;bromide is unique due to the presence of the ethyl group on the indole ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of specific indole derivatives that are not easily accessible through other means.
Properties
CAS No. |
62454-38-0 |
|---|---|
Molecular Formula |
C10H10BrMgN |
Molecular Weight |
248.40 g/mol |
IUPAC Name |
magnesium;3-ethylindol-1-ide;bromide |
InChI |
InChI=1S/C10H10N.BrH.Mg/c1-2-8-7-11-10-6-4-3-5-9(8)10;;/h3-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KQXJDQKHCKZVCX-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C[N-]C2=CC=CC=C21.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















